molecular formula C18H21NO5S B1473381 Benzyl azetidine-3-carboxylate toluene-4-sulfonic acid salt CAS No. 2098031-52-6

Benzyl azetidine-3-carboxylate toluene-4-sulfonic acid salt

Cat. No. B1473381
CAS RN: 2098031-52-6
M. Wt: 363.4 g/mol
InChI Key: WEJRCGWKRPMHIR-UHFFFAOYSA-N
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Description

Benzyl azetidine-3-carboxylate toluene-4-sulfonic acid salt is a versatile chemical compound used in scientific research. Its diverse applications range from organic synthesis to drug discovery. It has a molecular formula of C18H21NO5S and a molecular weight of 363.4 g/mol .


Synthesis Analysis

The synthetic chemistry of azetidines constitutes an important yet undeveloped research area . The synthetic protocol involved the treatment of N-aryl-2-vinylazetidines with different acids (H2SO4, TfOH, and CF3COOH) in the presence of different solvents (DCE, DCM, and toluene) resulting in a mixture of tetrahydrobenzazocines and 3-vinyl-1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The molecular structure of this compound corresponds to its assigned structure as per the 1H-NMR Spectrum .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H21NO5S and a molecular weight of 363.4 g/mol . More detailed properties like melting point, boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Research has explored the environmental fate of polyfluoroalkyl chemicals, focusing on their degradation into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) through microbial activity. This study contributes to understanding the biodegradability of precursor compounds, highlighting a critical area of environmental chemistry and pollutant management (Liu & Avendaño, 2013).

Antioxidant Capacity Assay of ABTS/PP

A review on the ABTS radical cation-based assays, which are prevalent in measuring antioxidant capacity, elucidates the reaction pathways of antioxidants with ABTS. This research is pivotal in understanding the chemical basis of antioxidant assays and their application in evaluating potential antioxidant compounds (Ilyasov et al., 2020).

Advances in Sulfur Chemistry for Acid Gas Treatment

Sulfur chemistry advancements are vital for improving the treatment of acid gases containing harmful compounds such as benzene, toluene, and xylene. This research outlines the progress in desulfurization processes and sulfur recovery, underscoring the relevance of sulfur chemistry in environmental protection and industrial applications (Gupta et al., 2016).

Sulfamic Acid as an Environment-friendly Alternative

Sulfamic acid is highlighted as a greener alternative for industrial cleaning and corrosion inhibition. This review discusses its applications and advantages over more toxic and volatile traditional cleaning agents, indicating its significance in developing safer industrial practices (Verma & Quraishi, 2022).

properties

IUPAC Name

benzyl azetidine-3-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.C7H8O3S/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10,12H,6-8H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJRCGWKRPMHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl azetidine-3-carboxylate toluene-4-sulfonic acid salt

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